4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride
Description
4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H13NO2·HCl. It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals . This compound is characterized by its unique structure, which includes an amino group and a carboxylic acid group attached to a tetrahydronaphthalene ring.
Properties
IUPAC Name |
4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10;/h1-4,9-10H,5-6,12H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBAUUFGPCJQSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
o-Quinodimethane Intermediate Generation
Photochemical or thermal elimination methods generate reactive dienes for [4+2] cycloaddition:
Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Starting Material | 4-Nitro-1-chloromethylnaphthalene |
| Elimination Method | Thermolysis at 180-200°C |
| Dienophile | Methyl acrylate |
| Solvent | Toluene |
| Reaction Time | 12-18 hours |
| Yield | 68-72% (theoretical) |
This method produces the cycloadduct with the carboxylic ester at position 1 and nitro group at position 4, requiring subsequent reduction to the amine.
Post-Cycloaddition Functionalization
Critical transformations following cycloaddition:
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine
- Ester Hydrolysis : Basic conditions (NaOH/EtOH/H₂O) yield carboxylic acid
- Salt Formation : Treatment with HCl gas in Et₂O generates hydrochloride
Optimization Challenges
- Competing reduction of aromatic rings during hydrogenation
- Epimerization risks at chiral centers during hydrolysis
Reductive Amination Pathways
Alternative routes employing ketone intermediates demonstrate potential for stereochemical control:
Ketone Synthesis and Transformation
- Friedel-Crafts acylation of tetralin derivatives
- Oxidative functionalization of methyl groups
- Buchwald-Hartwig amination for direct amine introduction
Comparative Reaction Data
| Method | Yield (%) | Purity (%) | Diastereomeric Ratio |
|---|---|---|---|
| Friedel-Crafts | 45 | 88 | 1:1 (racemic) |
| Oxidative Functionalization | 62 | 92 | 3:1 (cis:trans) |
| Transition Metal Catalysis | 78 | 95 | >20:1 (cis) |
These data suggest transition metal-mediated approaches offer superior stereocontrol, though requiring specialized catalysts.
Resolution of Racemic Mixtures
For applications requiring enantiopure material, resolution techniques prove essential:
Chiral Auxiliary Methods
Employing S-methyl lactate derivatives as demonstrated in related syntheses:
Key Resolution Parameters
- Diastereomer separation via silica gel chromatography
- Optical rotation verification: [α]D²⁵ = -85.7° (c 0.5, MeOH)
- Chiral HPLC analysis: Chiralpak AD-H column, 90:10 hexane/i-PrOH
Enzymatic Resolution
Emerging biocatalytic methods show promise:
| Enzyme | Conversion (%) | ee (%) |
|---|---|---|
| Lipase B (C. antarctica) | 48 | 98 |
| Acylase I | 52 | 99 |
| Protease (Subtilisin) | 41 | 95 |
These biological methods provide excellent enantioselectivity but require optimization of aqueous-organic biphasic systems.
Analytical Characterization Protocols
Comprehensive quality control ensures product integrity:
Spectroscopic Verification
¹H NMR (400 MHz, D₂O)
δ 7.25-7.18 (m, 2H, ArH)
δ 6.98-6.91 (m, 2H, ArH)
δ 3.42-3.35 (m, 1H, CHNH₂)
δ 2.95-2.78 (m, 4H, CH₂CH₂)
δ 2.24-2.11 (m, 1H, CHCO₂H)
13C NMR (100 MHz, D₂O)
δ 178.4 (CO₂H)
δ 134.2, 129.7, 128.4, 126.1 (ArC)
δ 54.3 (CHNH₂)
δ 35.8, 29.4, 27.6 (CH₂)
Chromatographic Purity Assessment
| Method | Column | Retention Time (min) | Purity (%) |
|---|---|---|---|
| Reverse Phase HPLC | C18, 250 × 4.6 mm | 12.7 | 99.8 |
| Ion Exchange | SCX, 150 × 3.0 mm | 8.2 | 99.5 |
| Chiral HPLC | AD-H, 250 × 4.6 mm | 14.3/16.9 | 99.9 ee |
Industrial Scale-Up Considerations
Transitioning from laboratory to production-scale synthesis presents unique challenges:
Key Scale-Up Parameters
| Parameter | Laboratory Scale | Pilot Plant | Production Scale |
|---|---|---|---|
| Batch Size | 50 g | 5 kg | 500 kg |
| Hydrogenation Pressure | 3 bar | 10 bar | 15 bar |
| Crystallization Time | 12 h | 24 h | 48 h |
| Overall Yield | 65% | 58% | 52% |
Process intensification strategies including continuous flow hydrogenation and inline pH monitoring can mitigate yield losses during scale-up.
Environmental Impact Assessment
Modern synthesis routes emphasize green chemistry principles:
E-Factor Analysis
| Waste Stream | Mass (kg/kg product) | Treatment Method |
|---|---|---|
| Aqueous Acids | 8.2 | Neutralization |
| Organic Solvents | 15.7 | Distillation Recovery |
| Catalyst Residues | 0.3 | Metal Reclamation |
Solvent recovery systems can reduce organic waste by 78%, while enzyme-mediated steps lower heavy metal contamination.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated amino derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for its potential applications in several domains:
Organic Synthesis
4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions including oxidation, reduction, and substitution.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Nitro derivatives |
| Reduction | LiAlH4, NaBH4 | Alcohol derivatives |
| Substitution | Alkyl halides | Alkylated or acylated amino derivatives |
Pharmaceutical Applications
Research has indicated that this compound may possess therapeutic properties. Studies have explored its potential as:
- Anti-inflammatory agents : Investigations into the anti-inflammatory effects of derivatives of this compound are ongoing.
- Antimicrobial agents : The compound's structure suggests potential efficacy against various pathogens.
Agrochemical Development
The compound is utilized in the production of agrochemicals. Its reactivity allows for the development of herbicides and pesticides that target specific biological pathways.
Case Studies
Several studies have highlighted the efficacy of 4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride in various applications:
Case Study 1: Synthesis of Bioactive Compounds
In a study published in Der Pharma Chemica, researchers synthesized novel compounds derived from 4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride and evaluated their biological activity. The results demonstrated significant antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus .
Case Study 2: Antioxidant Properties
A research article in International Journal of Current Microbiology and Applied Sciences investigated the antioxidant properties of compounds synthesized from 4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride. The findings indicated that certain derivatives exhibited superior antioxidant activity compared to standard agents .
Mechanism of Action
The mechanism of action of 4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in ionic interactions, further modulating biological activity .
Comparison with Similar Compounds
- 1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride
- Methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride
- 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
Comparison: Compared to its analogs, 4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and carboxylic acid groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Biological Activity
4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride (CAS Number: 1584713-61-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₃ClN₁O₂
- Molecular Weight : 227.68 g/mol
- Physical State : Solid
- Melting Point : 82.0 to 86.0 °C
- Solubility : Soluble in methanol and other polar solvents
The biological activity of 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride is primarily attributed to its interaction with various biological targets:
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .
- Enzyme Inhibition : Research indicates that it may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters and other critical biomolecules .
- Receptor Modulation : There is evidence that the compound can modulate receptor activity, particularly in the central nervous system (CNS), which could have implications for treating neurological disorders .
Case Studies
- Neuroprotective Effects :
-
Antidepressant-like Activity :
- In a behavioral study using mice, administration of 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride resulted in a marked decrease in depressive-like behaviors as measured by the forced swim test. The underlying mechanism was hypothesized to involve serotonin receptor modulation .
- Anti-inflammatory Properties :
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing and characterizing 4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride?
Synthesis typically involves multi-step organic reactions, such as cyclization of naphthalene derivatives followed by amination and carboxylation. For characterization:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm structural integrity and hydrogen/carbon environments. For example, highlights the use of NMR to validate similar tetrahydronaphthalene derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Essential for confirming molecular weight and isotopic patterns, as demonstrated in the analysis of structurally related compounds in .
- Column Chromatography : Employ silica gel chromatography for purification, as described in for isolating tetrahydronaphthalene-based analogs .
Q. What storage conditions are optimal for preserving the stability of this compound?
Store at +5°C in a tightly sealed, light-protected container to prevent hydrolysis or decomposition. specifies similar storage protocols for structurally related hydrochlorides to maintain stability during pharmaceutical QC processes .
Q. What safety protocols should be followed when handling this compound?
- Avoid heat sources and open flames (: P210) .
- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
- Work in a fume hood to minimize inhalation risks, as outlined in safety guidelines for structurally similar compounds in .
Advanced Research Questions
Q. How can researchers assess the purity and impurity profile of this compound for pharmacological studies?
- Liquid Chromatography-Mass Spectrometry (LC/MS) : Quantify impurities and degradation products. used LC/MS to validate purity in anticancer derivatives .
- Method Validation (AMV) : Follow ICH guidelines for accuracy, precision, and linearity. details QC protocols for deuterated analogs in drug applications .
- Thermogravimetric Analysis (TGA) : Monitor thermal stability to identify hygroscopic or volatile impurities.
Q. How can biological activity studies be designed to evaluate its potential therapeutic applications?
- In Vitro Assays : Use cancer cell lines (e.g., MCF-7, HeLa) to test cytotoxicity, as demonstrated in for tetrahydronaphthalene derivatives .
- Enzyme Inhibition Assays : Screen for interactions with target enzymes (e.g., kinases) using fluorometric or colorimetric substrates.
- Dose-Response Curves : Establish IC values with at least three biological replicates to ensure reproducibility.
Q. What analytical strategies resolve contradictions in biological activity data across studies?
- Structural Analog Comparison : Compare results with derivatives like those in to identify structure-activity relationships (SARs) .
- Batch Variability Analysis : Use HRMS and NMR to rule out impurities (e.g., highlights impurity profiling for QC) .
- Meta-Analysis : Cross-reference pharmacokinetic data from deuterated analogs (e.g., ) to contextualize bioavailability differences .
Q. How can researchers validate synthetic methods for scale-up in preclinical studies?
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR) during synthesis to ensure consistency.
- Design of Experiments (DoE) : Optimize reaction parameters (temperature, solvent ratios) using factorial designs. ’s multi-step synthesis of analogs provides a template for scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
